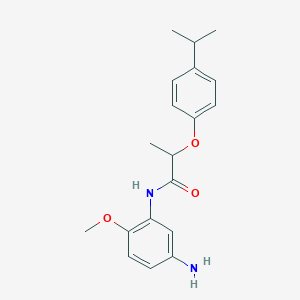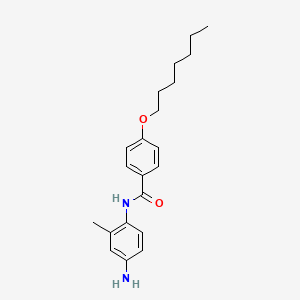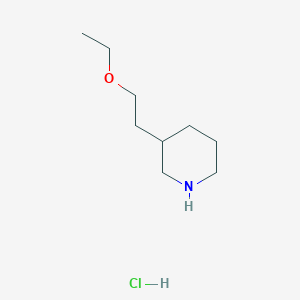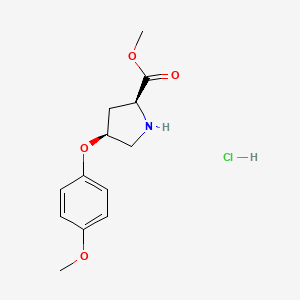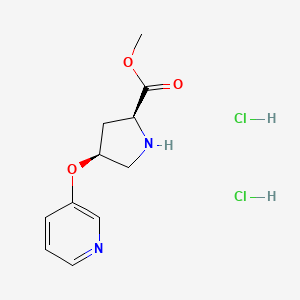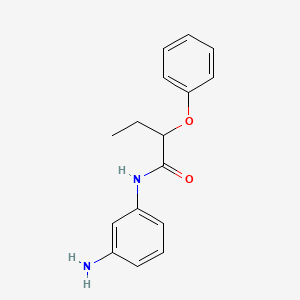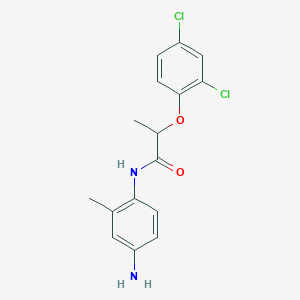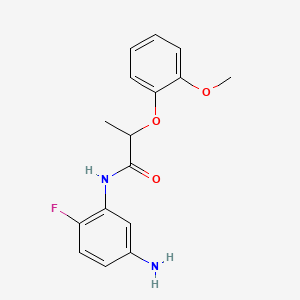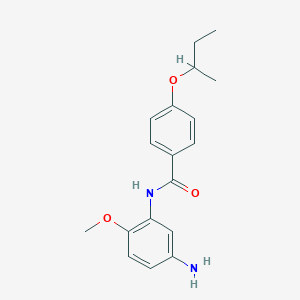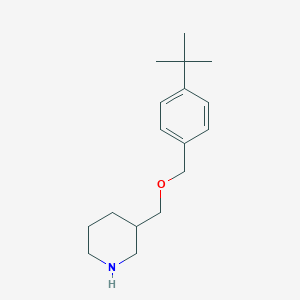
4-(tert-Butyl)benzyl 3-piperidinylmethyl ether
Vue d'ensemble
Description
“4-(tert-Butyl)benzyl 3-piperidinylmethyl ether” is a chemical compound with the molecular formula C17H27NO and a molecular weight of 261.40 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-(tert-Butyl)benzyl 3-piperidinylmethyl ether” is represented by the formula C17H27NO . The structure includes a benzyl group attached to a tert-butyl group, and a piperidinylmethyl ether group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(tert-Butyl)benzyl 3-piperidinylmethyl ether” include a molecular weight of 261.40 and a molecular formula of C17H27NO .Applications De Recherche Scientifique
Protecting Group in Organic Synthesis
4-(tert-Butyl)benzyl 3-piperidinylmethyl ether, as part of a larger family of benzyl ether-type protecting groups, plays a significant role in organic synthesis. A variant, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, is used for protecting alcohols. This protecting group is stable under oxidizing conditions, compatible with certain removal processes, and useful in the stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).
Synthesis and Solution Properties
The synthesis and solution properties of novel benzyl ether dendrimers with oligoethyleneoxy chains, including tert-butyl variants, have been explored. These compounds show thermosensitivity, with properties like turbidity varying with concentration (Deng, 2013).
Role in Polymer Synthesis
In the field of polymer science, 4-(tert-Butyl)benzyl 3-piperidinylmethyl ether derivatives are utilized in the synthesis of aliphatic polyesters. These compounds serve as protecting groups during the polymerization process and are instrumental in generating functional cyclic esters (Trollsås et al., 2000).
Application in Chemical Synthesis
This compound is relevant in chemical synthesis methodologies. For instance, tert-butyl peroxyacetals are produced from benzyl ethers through a CH bond functionalization process catalyzed by iron (Iwata, Hata, & Urabe, 2012). Additionally, the construction of 1-Naphthols via benzannulation involves the use of aromatic tert-butyl ynol ethers, demonstrating the utility of tert-butyl benzyl derivatives in organic synthesis (Bai, Yin, Liu, & Zhu, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-tert-butylphenyl)methoxymethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-17(2,3)16-8-6-14(7-9-16)12-19-13-15-5-4-10-18-11-15/h6-9,15,18H,4-5,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOVURHAIXGRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)benzyl 3-piperidinylmethyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



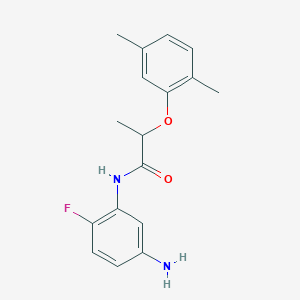
![3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391246.png)
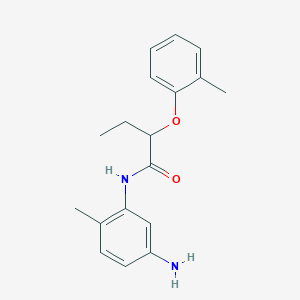
![4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1391250.png)
